Inter-Laboratory Bias Reduction in MS/MS Quantification
In a pilot proficiency survey of 98 newborn screening laboratories, the quantification of malonylcarnitine (C3DC) exhibited a pronounced bimodal distribution of reported concentrations, which was directly attributed to the use of different stable isotope internal standards. Laboratories employing cross-labeled standards, such as (2)H3-octanoylcarnitine (C8) or glutarylcarnitine (C5DC), generated significantly different ion detection values compared to those using a matched malonylcarnitine isotope standard [1]. This underscores that quantification of malonylcarnitine is strictly dependent upon the specific reference isotope standard utilized; substitution introduces systematic bias that precludes data harmonization across studies or clinical sites [2].
| Evidence Dimension | Inter-laboratory quantification consistency and data harmonization for malonylcarnitine in dried blood spots |
|---|---|
| Target Compound Data | Bimodal distribution collapsed; accurate pseudo-concentration based on matched malonylcarnitine IS |
| Comparator Or Baseline | Cross-labeled internal standards: (2)H3-octanoylcarnitine (C8), glutarylcarnitine (C5DC) |
| Quantified Difference | Bimodal distribution of reported concentrations (qualitative observation of significant systematic bias) with cross-labeled IS vs. harmonized values with matched IS |
| Conditions | Pilot proficiency survey of 98 laboratories performing MS/MS analysis of dried blood spots (DBS) |
Why This Matters
Use of a matched, compound-specific isotope-labeled internal standard like Malonyl-L-carnitine-13C3 is mandatory for achieving inter-laboratory data harmonization and accurate clinical or research quantification, which is not possible with generic cross-labeled acylcarnitine analogs.
- [1] Chace DH, Lim T, Hansen CR, Adam BW, Hannon WH. Quantification of malonylcarnitine in dried blood spots by use of MS/MS varies by stable isotope internal standard composition. Clin Chim Acta. 2009;402(1-2):14-8. View Source
- [2] Chace DH, et al. Clin Chim Acta. 2009;402(1-2):14-8. Conclusions. View Source
